4-Butylphenylboronic acid
Overview
Description
4-Butylphenylboronic acid is an organic compound with the molecular formula CH₃(CH₂)₃C₆H₄B(OH)₂. It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is used extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
4-Butylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and probes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, including polymers and electronic components
Safety and Hazards
4-Butylphenylboronic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mechanism of Action
Target of Action
4-Butylphenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants in these chemical reactions, such as in Suzuki-Miyaura cross-couplings , NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes , and Palladium-catalyzed oxidative Heck-type reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid group in the this compound molecule transfers an organic group to a metal, such as palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of two organic groups, one attached to a boron atom (such as in this compound) and the other attached to a halogen atom, catalyzed by a palladium compound .
Pharmacokinetics
The compound and its metabolites can be excreted in both the urine and feces .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of water, the pH of the solution, and the temperature . Additionally, the compound should be stored in a dark place, sealed in dry conditions .
Biochemical Analysis
Biochemical Properties
The role of 4-Butylphenylboronic acid in biochemical reactions is primarily as a reactant in Suzuki-Miyaura cross-couplings . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to synthesize various organic compounds
Cellular Effects
Given its role in Suzuki-Miyaura cross-couplings, it may influence cell function by participating in the synthesis of various organic compounds within the cell . These compounds could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in Suzuki-Miyaura cross-couplings . In these reactions, this compound acts as a nucleophile, transferring a boron atom to a palladium catalyst. This results in the formation of a new carbon-carbon bond, allowing for the synthesis of various organic compounds .
Metabolic Pathways
Given its role in Suzuki-Miyaura cross-couplings, it may be involved in the metabolic pathways related to the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-butylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Butylphenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Palladium Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvent: Tetrahydrofuran, toluene, or dimethylformamide.
Temperature: Typically between 50°C to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the butyl group, making it less hydrophobic.
4-Methylphenylboronic Acid: Contains a methyl group instead of a butyl group, affecting its reactivity and solubility.
4-tert-Butylphenylboronic Acid: Has a tert-butyl group, which provides steric hindrance and can influence the reaction outcomes.
Uniqueness: 4-Butylphenylboronic acid is unique due to its butyl substituent, which imparts specific hydrophobic properties and can influence the solubility and reactivity of the compound in various organic reactions .
Properties
IUPAC Name |
(4-butylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZUUTHZEATQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399319 | |
Record name | 4-Butylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145240-28-4 | |
Record name | 4-Butylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Butylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Butylphenylboronic acid in the synthesis of laterally difluorinated ester liquid crystals?
A1: In the synthesis described by the research paper [], this compound acts as a reagent in a palladium-catalyzed Suzuki coupling reaction. This reaction is a crucial step where the 4-butylphenyl group is introduced to the molecule, contributing to the final structure of the laterally difluorinated ester liquid crystal.
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